molecular formula C18H21N3O2S B5558913 1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea

1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea

Cat. No.: B5558913
M. Wt: 343.4 g/mol
InChI Key: IHIQPETUHOJPJS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a methoxyphenyl group, a morpholinyl group, and a phenylthiourea moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-morpholin-4-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-22-15-8-6-14(7-9-15)19-18(24)20-16-4-2-3-5-17(16)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQPETUHOJPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 4-methoxyaniline with 2-(morpholin-4-yl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The morpholinyl and methoxyphenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea can be compared with other similar compounds, such as:

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